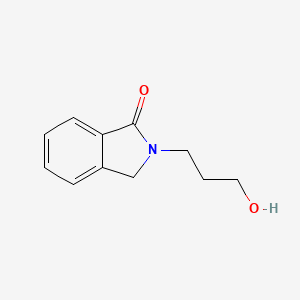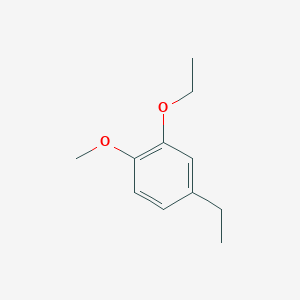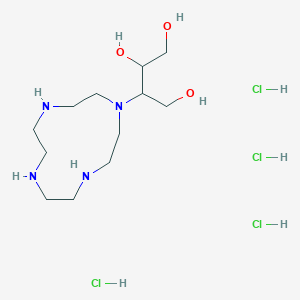![molecular formula C22H14O4 B3243291 (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde CAS No. 155748-63-3](/img/structure/B3243291.png)
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
描述
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two naphthalene rings connected at the 1,1’ positions, with hydroxyl groups at the 2,2’ positions and aldehyde groups at the 3,3’ positions. The compound’s chirality and unique structure make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-binaphthol, which is commercially available or can be synthesized from naphthalene derivatives.
Oxidation: The hydroxyl groups at the 2,2’ positions are oxidized to form the corresponding aldehyde groups. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly oxidizing agents and solvents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Ethers or esters, depending on the substituent introduced.
科学研究应用
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of chiral materials and as a precursor in the synthesis of advanced materials with unique optical properties.
作用机制
The mechanism by which ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chirality allows it to bind selectively to chiral centers in biological molecules, influencing their activity and function. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
®-1,1’-Binaphthol: A precursor to ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde, used in asymmetric catalysis.
®-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Another chiral binaphthalene derivative used as a ligand in asymmetric synthesis.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A chiral ligand used in transition metal-catalyzed asymmetric reactions.
Uniqueness
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which provide versatility in chemical reactions and applications. Its ability to participate in various oxidation, reduction, and substitution reactions makes it a valuable compound in synthetic chemistry and research.
属性
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)









